molecular formula C10H12O3 B1369560 Methyl 2-ethyl-3-hydroxybenzoate CAS No. 183108-31-8

Methyl 2-ethyl-3-hydroxybenzoate

Cat. No. B1369560
CAS RN: 183108-31-8
M. Wt: 180.2 g/mol
InChI Key: VHTOSWDSMXRKJC-UHFFFAOYSA-N
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Description

“Methyl 2-ethyl-3-hydroxybenzoate” is a chemical compound with the CAS Number: 183108-31-8 and a molecular weight of 180.2 . It is stored at room temperature under an inert atmosphere .


Physical And Chemical Properties Analysis

“Methyl 2-ethyl-3-hydroxybenzoate” is a solid substance . It is stored at room temperature under an inert atmosphere .

Scientific Research Applications

1. Antimicrobial Properties

Methyl 2-ethyl-3-hydroxybenzoate, a derivative of p-hydroxybenzoic acid, has shown effectiveness as a preservative due to its antimicrobial properties. It's particularly effective against fungi and Gram-positive bacteria, though less so against Gram-negative bacteria. The compound is found to be more fungistatic than fungicidal, highlighting its role in inhibiting the growth of fungi rather than killing them outright (Aalto, Firman, & Rigler, 1953).

2. Cosmetic and Pharmaceutical Applications

Methyl 2-ethyl-3-hydroxybenzoate is widely utilized as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. Its crystal structure, determined through X-ray analysis, and the molecular interactions within it have been extensively studied, aiding in understanding its stability and efficacy in various products (Sharfalddin et al., 2020).

3. Environmental Stability and Degradation

The environmental stability and degradation pathways of methyl 2-ethyl-3-hydroxybenzoate have been a subject of research. Studies have shown that this compound, along with similar parabens, can undergo photochemical degradation. This degradation is important for understanding its environmental impact, particularly when used in products that can enter water systems (Gmurek et al., 2015).

4. Analytical Methods for Detection and Assessment

Developing methods for the detection and assessment of parabens, including methyl 2-ethyl-3-hydroxybenzoate, is crucial for monitoring their presence in various products and environments. Techniques such as high-performance liquid chromatography (HPLC) have been employed for this purpose, providing accurate and reliable means for quantifying these compounds (Shabir, 2007).

Safety and Hazards

The safety data sheet for “Methyl 2-ethyl-3-hydroxybenzoate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

properties

IUPAC Name

methyl 2-ethyl-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-8(10(12)13-2)5-4-6-9(7)11/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTOSWDSMXRKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590999
Record name Methyl 2-ethyl-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethyl-3-hydroxybenzoate

CAS RN

183108-31-8
Record name Methyl 2-ethyl-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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